L-(+)-2-Amino-6-phosphonohexanoic acid
Overview
Description
L-(+)-2-Amino-6-phosphonohexanoic acid is a compound belonging to the class of organic phosphonic acids It is a derivative of norleucine, an amino acid, with a phosphonic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-2-Amino-6-phosphonohexanoic acid involves several steps. One common method includes the phosphonylation of hydroxy esters with phosphonochloridates. This reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate .
Another method involves the condensation of phosphonic monoesters with hydroxy esters. This reaction can be catalyzed by various coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-(+)-2-Amino-6-phosphonohexanoic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.
Substitution: The amino group in norleucine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various amino acid derivatives .
Scientific Research Applications
L-(+)-2-Amino-6-phosphonohexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid involves its interaction with specific molecular targets. For example, it can inhibit methionine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate. This inhibition can affect various biological pathways, including protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: A compound with a similar structure but different functional groups.
Leucine: An isomer of norleucine with a methyl group instead of a phosphonic acid group.
Uniqueness
L-(+)-2-Amino-6-phosphonohexanoic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and allows it to participate in specific reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-6-phosphonohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCP(=O)(O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347607 | |
Record name | 6-Phosphono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98575-76-9, 126253-57-4 | |
Record name | Norleucine, 6-phosphono- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phosphono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.